molecular formula C11H13F3N2O2S B2824721 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine CAS No. 97630-01-8

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2824721
CAS No.: 97630-01-8
M. Wt: 294.29
InChI Key: HIYPETNTYHIVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine is a chemical compound of high interest in medicinal chemistry and pharmaceutical research, built on a piperazine core, a heterocycle renowned for its wide spectrum of pharmacological applications . This benzenesulfonyl derivative features a phenyl ring substituted with a trifluoromethyl group, a motif known to enhance a compound's metabolic stability and binding affinity. The piperazine scaffold is recognized for its significant role in the development of novel therapeutic agents, demonstrating activities that include anticancer, antioxidant, antibacterial, and antiviral effects . In particular, benzenesulfonyl piperazine compounds are investigated for their potential as targeted anticancer therapies. Research indicates such compounds may act as inhibitors of protein-protein interactions relevant to cancer proliferation or as activators of specific apoptotic pathways in cancer cells, offering a promising strategy for oncology drug discovery . Furthermore, piperazine-based compounds have been approved by the FDA for the treatment of various viral infections, underscoring the scaffold's established importance in antiviral agent development . This compound serves as a versatile building block or intermediate for the synthesis of more complex molecules designed to interact with specific biological targets. It is supplied exclusively for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-2-1-3-10(8-9)19(17,18)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYPETNTYHIVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97630-01-8
Record name 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine has been investigated for its potential as an anticancer agent. It is part of a class of compounds that have shown promise in inhibiting specific protein-protein interactions critical for cancer cell survival. For instance, modifications of this compound have been synthesized and tested against various human cancer cell lines, demonstrating significant growth inhibition, particularly in pancreatic cancer models .

Mechanism of Action
The compound acts by interfering with the S100A2-p53 protein interaction, which is crucial for regulating apoptosis in cancer cells. The introduction of the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with target proteins, ultimately leading to increased cytotoxicity against cancerous cells .

Pharmaceutical Formulations

Drug Development
The synthesis of this compound has been explored in the context of developing new pharmaceutical agents. Its sulfonamide moiety is particularly useful for creating derivatives that can improve drug efficacy while potentially reducing side effects. Research indicates that derivatives of this compound can be tailored to optimize their pharmacokinetic properties, making them suitable candidates for further development into therapeutic agents .

Cosmetic Applications
Beyond medicinal uses, this compound's properties may also extend to cosmetic formulations. Its stability and effectiveness as a skin permeation enhancer suggest potential applications in topical formulations aimed at improving skin health and delivering active ingredients more effectively .

Case Study: Anticancer Activity

A recent study synthesized a series of derivatives from this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects, particularly against resistant pancreatic cancer cells. This highlights the importance of structural modifications in improving drug efficacy .

Research Findings: Pharmacological Evaluation

Pharmacological evaluations have demonstrated that compounds derived from this compound exhibit promising results in preclinical models. The compounds were assessed using MTT assays to determine their cytotoxic effects, revealing significant activity against various cancer cell lines while maintaining lower toxicity levels in normal cells .

Summary Table of Applications

Application Area Details
Anticancer Research Inhibits S100A2-p53 interaction; effective against pancreatic cancer cell lines
Pharmaceutical Formulation Potential for developing new therapeutic agents; improved pharmacokinetics through derivatives
Cosmetic Industry Possible use as a skin permeation enhancer; stability in topical formulations

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Biological Target/Activity Key Differences from Target Compound
1-(3-Trifluoromethylphenyl)piperazine -CF₃ on phenyl ring 5-HT1B agonist, antinociceptive Lacks sulfonyl group; reduced polarity
1-(3-Chlorophenyl)piperazine -Cl on phenyl ring 5-HT1B/1A partial agonist -Cl less lipophilic than -CF₃
1-(4-Methoxyphenyl)piperazine -OCH₃ on phenyl ring Dopamine D2 receptor ligand Electron-donating -OCH₃ vs. -CF₃/SO₂
1-[3-(Trifluoromethoxy)phenyl]piperazine -OCF₃ on phenyl ring Broad-spectrum CNS activity -OCF₃ vs. -SO₂-CF₃; altered steric effects
AZ1 derivatives (e.g., JH-LPH-07) -CF₃ and N-acetyl modifications LpxH enzyme inhibitors Dual modifications vs. single sulfonyl

Key Insights :

  • Electron-Withdrawing Effects: The sulfonyl group in the target compound increases acidity (pKa ~6–8) compared to non-sulfonylated analogues (e.g., 1-(3-CF₃-phenyl)piperazine), enhancing hydrogen-bond acceptor capacity .
  • Lipophilicity : The -CF₃ group elevates logP values (~3.5–4.0) compared to -Cl (~2.8) or -OCH₃ (~2.2) analogues, improving blood-brain barrier permeability .
  • Receptor Selectivity : Sulfonylation shifts receptor affinity. For example, 1-(3-CF₃-phenyl)piperazine is a 5-HT1B agonist, while the sulfonyl variant may exhibit mixed 5-HT1A/1B activity due to enhanced polar interactions .

Biological Activity

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a trifluoromethylbenzenesulfonyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Several studies have reported that piperazine derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
    • The compound's structure allows it to interact with bacterial enzymes, potentially disrupting cell wall synthesis or protein function.
  • Acaricidal Activity :
    • Research has demonstrated that certain piperazine derivatives possess acaricidal properties against pests such as Tetranychus urticae. Specifically, compounds with a trifluoromethyl group have shown high efficacy in both adult and egg stages of these mites .
    • The acaricidal activity was attributed to the ability of these compounds to inhibit key metabolic pathways in the pests.
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, modifications to the piperazine structure have been associated with increased potency against pancreatic and breast cancer cells .
    • Case studies reveal that analogs of this compound can inhibit cell proliferation significantly, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the piperazine ring or the sulfonyl group can lead to variations in potency and spectrum of activity:

Modification TypeEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances binding affinity to target proteins
Sulfonyl Group VariationAlters solubility and interaction with biological membranes
Substituents on PiperazineChanges receptor binding profiles and activity against specific pathogens

Case Studies

  • A Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of various piperazine derivatives, including those with trifluoromethyl substitutions. Results showed that these compounds had lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to their non-fluorinated counterparts .
  • Acaricidal Activity Investigation :
    In another study focusing on agricultural applications, this compound derivatives were tested for their ability to control Tetranychus urticae. The results indicated a promising acaricidal effect, particularly in formulations containing multiple active ingredients .
  • Cytotoxicity Screening :
    A comprehensive screening of various analogs against multiple cancer cell lines highlighted this compound's potential as an anticancer agent, with some derivatives displaying GI50 values below 10 µM in certain cell lines .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine?

The synthesis typically involves sulfonylation of the piperazine core. A general approach includes:

  • Step 1 : Reacting piperazine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.
    Key considerations include controlling stoichiometry to avoid over-sulfonylation and optimizing solvent polarity to improve yield. Reaction progress is monitored using TLC or HPLC .

Q. How can the purity and structural identity of this compound be validated experimentally?

  • Elemental analysis : Confirm %C, %H, and %N to validate empirical formula.
  • Spectral characterization :
    • ¹H/¹³C NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm; aromatic protons from the sulfonyl group at δ 7.5–8.5 ppm) .
    • FT-IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • HPLC/GC-MS : Quantify purity (>95% typically required for pharmacological studies) .

Q. What are the primary biochemical or pharmacological applications of this compound?

  • Receptor modulation : Piperazine derivatives often target serotonin (5-HT) receptors, with trifluoromethyl groups enhancing lipophilicity and blood-brain barrier penetration .
  • Antiplatelet activity : Sulfonyl-piperazine derivatives exhibit inhibitory effects on platelet aggregation, potentially via GPIIb/IIIa antagonism .
  • CO₂ capture : As a promoter in potassium carbonate-based solvents, it enhances CO₂ absorption kinetics and thermal stability .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. chlorophenyl substituents) impact biological activity?

  • Case Study : Replacement of trifluoromethyl with chlorophenyl (e.g., 1-(3-chlorophenyl)piperazine) reduces lipophilicity but may increase metabolic stability. For example:
    • TFMPP (trifluoromethyl) : Higher 5-HT1A/2C receptor affinity due to electron-withdrawing effects .
    • mCPP (chlorophenyl) : Lower receptor affinity but improved aqueous solubility .
  • Experimental Design : Compare IC₅₀ values in receptor-binding assays and measure logP/logD to correlate structure-activity relationships .

Q. How can contradictory data on toxicity and biological activity be resolved?

  • Example : Modified piperazines with β-cyclodextrin show reduced toxicity but lower activity due to steric hindrance .
  • Resolution Strategies :
    • Dose-response studies : Establish toxicity thresholds (e.g., LD₅₀ in rodent models).
    • Molecular docking : Simulate ligand-receptor interactions to identify steric clashes or binding inefficiencies .
    • Comparative assays : Test analogs with varying substituents (e.g., methyl vs. trifluoromethyl) to isolate contributing factors .

Q. What advanced analytical techniques differentiate isomers or closely related derivatives?

  • Raman Microspectroscopy : Combined with PCA/LDA, it distinguishes trifluoromethyl (3-TFMPP) from chlorophenyl (3-CPP) isomers based on peak intensity at 1280 cm⁻¹ (CF₃) vs. 650 cm⁻¹ (C-Cl) .
  • Capillary Electrophoresis : Resolves positional isomers (e.g., 3-TFMPP vs. 4-TFMPP) using optimized buffer pH (e.g., 8.5) and UV detection at 236 nm .

Q. How can the compound’s stability be optimized in industrial applications like CO₂ capture?

  • Degradation Pathways : Piperazine degradation in flue gas involves oxidation (e.g., nitrate formation) and thermal decomposition.
  • Mitigation Strategies :
    • Additives : Nanoparticles (e.g., SiO₂) stabilize piperazine in K₂CO₃ solutions, reducing solvent loss .
    • Process Design : Use PTFE membrane contactors to minimize piperazine evaporation at elevated temperatures .

Methodological Challenges

Q. Designing experiments to address low aqueous solubility in pharmacological studies

  • Approach :
    • Co-solvents : Use DMSO/PEG400 mixtures (<5% v/v to avoid cytotoxicity).
    • Nanoparticle encapsulation : Liposomal formulations improve bioavailability .
    • Salt formation : Convert to hydrochloride salt via HCl gas treatment .

Q. Addressing discrepancies in CO₂ absorption efficiency across experimental setups

  • Variables : Gas/liquid flow rates (optimize at 0.5–1.5 L/min), K₂CO₃ concentration (20–30% w/w), and temperature (40–60°C) .
  • Data Normalization : Express absorption rates as mol CO₂/m²·s to account for reactor geometry differences.

Q. Validating computational predictions of antiplatelet activity

  • In vitro : Platelet-rich plasma (PRP) assays with collagen/ADP-induced aggregation.
  • In silico : Molecular dynamics simulations of TFMPP binding to integrin αIIbβ3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.